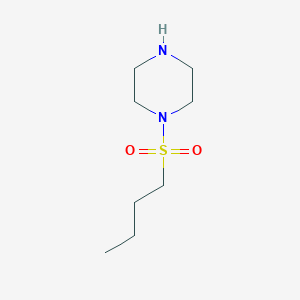

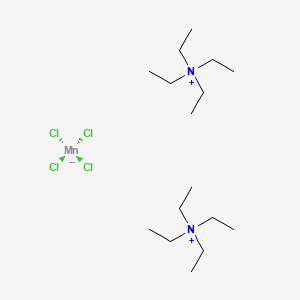

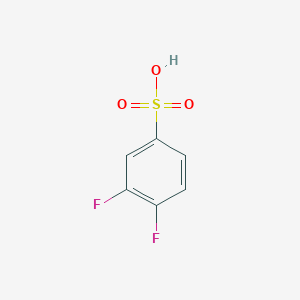

![molecular formula C14H12O3 B1612684 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-20-5](/img/structure/B1612684.png)

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

“2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” is likely a derivative of 2-Methoxybiphenyl . Biphenyls are organic compounds that contain two benzene rings linked together by a carbon-carbon bond .

Synthesis Analysis

While specific synthesis methods for “2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid” were not found, similar compounds like 2-Methoxybiphenyl can be synthesized through various methods. For instance, one method involves the iodination of vanillin followed by a Suzuki-Miyaura coupling .

Molecular Structure Analysis

The molecular structure of 2-Methoxybiphenyl, a similar compound, consists of a biphenyl core with a methoxy group attached . The molecular formula is C13H12O .

Scientific Research Applications

Synthesis and Luminescent Properties

- 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is used in the synthesis of hydroxy compounds, which have potential as luminescent dyes. These hydroxy compounds in salt form exhibit abnormally high Stokes shift, indicating their potential in light-emitting applications (Olkhovik et al., 2006).

Chemical Properties and Reactions

- The compound has been studied for its basicities and how these are affected by various substitutions, providing insights into its chemical properties and reactivity, especially in sulfuric acid media (Nadar & Kannan, 1984).

- Research also explores the ionization and esterification of similar biphenyl carboxylic acids, shedding light on the polar effects and chemical behavior of these compounds (Bowden & Hojatti, 1990).

Optical Resolution and Analytical Applications

- The compound has been used in optical resolution processes, particularly for separating racemic mixtures. Its derivatives have applications as chiral derivatizing agents in high-performance liquid chromatography, aiding in the analysis of enantiomeric alcohols and amines (Miyano et al., 1989).

Synthesis of Novel Derivatives

- This compound is used in the synthesis of various novel compounds. For instance, it plays a role in the nucleophilic aromatic substitution reactions leading to the creation of biphenyl-2-carboxylates, a process that contributes to the formal synthesis of cannabinol (Hattori et al., 1993).

Antibacterial Properties

- Certain derivatives of this compound exhibit antibacterial activity, as demonstrated by studies on new biphenyls isolated from Rhynchosia suaveolens, showing potential for medicinal and biochemical research (Khan & Shoeb, 1984).

Pharmaceutical and Biological Research

- This compound and its derivatives have been studied for their effects on various biological processes and are potential candidates for pharmaceutical applications. For instance, novel biphenyl ester derivatives synthesized from this acid have shown significant anti-tyrosinase activities, indicating potential use in treatments related to skin pigmentation disorders (Kwong et al., 2017).

Mechanism of Action

Target of Action

A structurally similar compound, r-2-{[4’-methoxy-(1,1’-biphenyl)-4-yl]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid, is known to target stromelysin-1, a human protein .

Mode of Action

Compounds with similar structures are often involved in transition metal catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Properties

IUPAC Name |

3-methoxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWKYHIPLJQCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592038 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-20-5 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

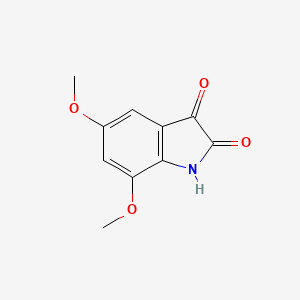

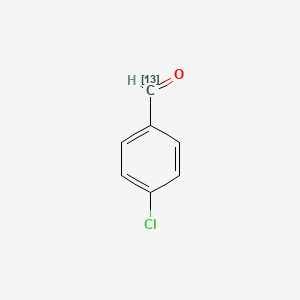

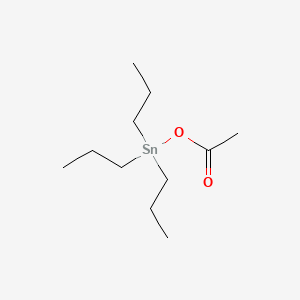

![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)

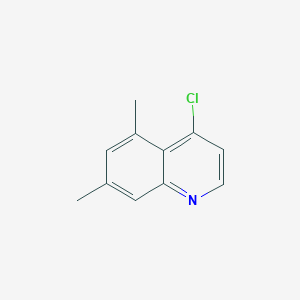

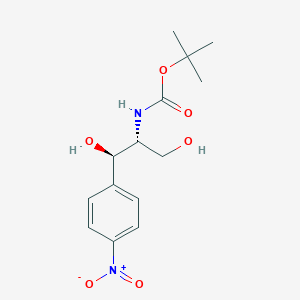

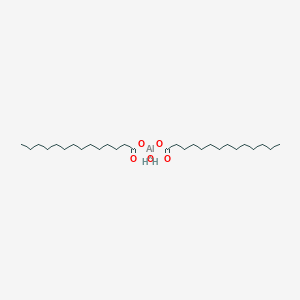

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)

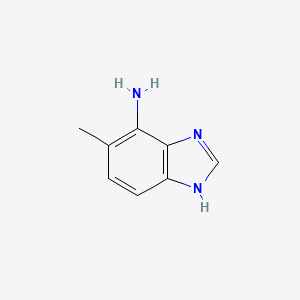

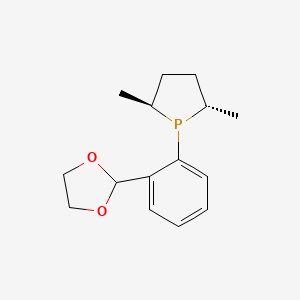

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)